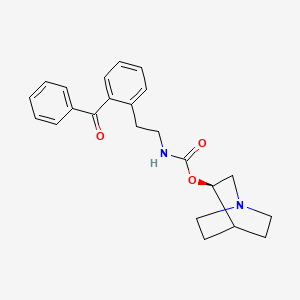

(R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate

Description

(R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate is a chiral carbamate derivative featuring a bicyclic quinuclidine core linked to a benzoylphenethyl group. It is structurally characterized by its molecular formula C₂₃H₂₆N₂O₃, molecular weight 378.46 g/mol, and CAS registry number 1956436-64-8 . The compound is primarily recognized as a process-related impurity in the synthesis of solifenacin, a muscarinic receptor antagonist used to treat overactive bladder syndrome. Its stereochemical configuration (R-enantiomer) is critical, as enantiomeric impurities (e.g., the S-form) can significantly impact drug safety and regulatory compliance .

Key physicochemical properties include a calculated density of 1.2±0.1 g/cm³, refractive index of 1.620, and boiling point of 578.2±50.0°C at 760 mmHg .

Structure

3D Structure

Properties

CAS No. |

1956436-64-8 |

|---|---|

Molecular Formula |

C23H26N2O3 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate |

InChI |

InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m0/s1 |

InChI Key |

NSKBRJBDYOPZBY-NRFANRHFSA-N |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

The compound has a molecular formula of and a molecular weight of 378.5 g/mol. Its structure features a quinuclidine core with (R)-stereochemistry at the 3-position, linked via a carbamate group to a 2-benzoylphenethyl moiety. The stereochemical integrity of the quinuclidine ring is critical for biological activity, necessitating enantioselective synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1956436-64-8 | |

| Molecular Weight | 378.5 g/mol | |

| IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate | |

| SMILES | C1CN2CCC1C@HOC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Synthetic Strategies

Carbamate Formation via Activated Intermediates

The primary route involves reacting (R)-quinuclidin-3-ol with a carbonylating agent to generate an activated carbamate intermediate, which is subsequently coupled with 2-benzoylphenethylamine.

Use of 1,1-Carbonyl-Di-(1,2,4-Triazole) (CDT)

A patented method (US20080242697A1) describes a one-pot synthesis using CDT to activate (R)-quinuclidin-3-ol:

-

Activation Step : (R)-quinuclidin-3-ol reacts with CDT in solvents like isopropyl acetate or tetrahydrofuran (THF) at room temperature, forming a triazole-activated carbamate.

-

Coupling Step : The intermediate reacts with 2-benzoylphenethylamine without isolation, yielding the target carbamate.

-

Work-Up : The crude product is washed with aqueous sodium bicarbonate and purified via crystallization.

Advantages :

Chloroformate-Mediated Synthesis

An alternative approach employs (R)-quinuclidin-3-yl carbonochloridate (CAS 201660-37-9) as the electrophilic carbamoylating agent:

-

Chloroformate Preparation : (R)-quinuclidin-3-ol reacts with phosgene or thiophosgene to form the chloroformate.

-

Amine Coupling : The chloroformate reacts with 2-benzoylphenethylamine in the presence of a base (e.g., triethylamine) to form the carbamate.

Reaction Conditions :

-

Solvent: Dichloromethane or toluene.

Challenges :

-

Handling hazardous reagents (phosgene).

-

Requires strict temperature control.

Enantioselective Synthesis

The (R)-configuration of the quinuclidine ring is preserved using chiral starting materials. For example, (R)-quinuclidin-3-ol (CAS 873-76-7) is commercially available or synthesized via enzymatic resolution of racemic mixtures.

Optimization and Industrial Considerations

Solvent and Base Selection

Table 2: Comparative Analysis of Methods

Purification and Crystallization

The carbamate is typically isolated via solvent evaporation followed by recrystallization from acetone or ethyl acetate. Patent data indicate that solifenacin succinate (a derivative) crystallizes efficiently from acetone-water mixtures, suggesting similar protocols apply.

Mechanistic Insights

Carbamate Bond Formation

The reaction proceeds via nucleophilic acyl substitution:

-

CDT Activation : CDT converts the alcohol into a reactive mixed carbonate, which reacts with the amine.

-

Chloroformate Pathway : The chloroformate’s electrophilic carbonyl carbon is attacked by the amine, releasing HCl.

Chemical Reactions Analysis

Types of Reactions

®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the quinuclidine ring or the benzoyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or halides, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Quality Control and Analytical Standards

- (R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate serves as a working standard and secondary reference standard in the quality control of Solifenacin. It is crucial for impurity profiling during the commercial production of this drug. The compound helps ensure that the levels of impurities remain within specified limits as per FDA regulations and pharmacopoeial guidelines .

Abbreviated New Drug Application (ANDA) Filing

- The compound is also integral to the ANDA filing process with the FDA. It is used in toxicity studies to assess the safety profile of drug formulations containing Solifenacin, thereby aiding in regulatory compliance .

Research and Development

Synthesis and Characterization

- This compound is utilized in research settings for the synthesis of related compounds. Its structure allows for modifications that can lead to new derivatives with potentially enhanced pharmacological properties .

Biological Activity Studies

- Research has indicated that compounds related to this compound exhibit various biological activities. Studies have focused on its potential antimicrobial and anticancer properties, contributing to the exploration of novel therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of ®-Quinuclidin-3-yl 2-benzoylphenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(R)-N-(Quinuclidin-3-yl)benzamide hydrochloride (Compound 6)

(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride

- Structure : Incorporates a chloro-substituted benzothiophene ring.

- Synthesis : Dissolved in CH₂Cl₂ under reflux conditions .

- Key Difference : The thiophene and chloro substituents enhance lipophilicity, likely improving blood-brain barrier penetration relative to the target carbamate.

Stereoisomeric Comparison: (R)- vs. (S)-Enantiomers

The S-enantiomer, (S)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate , is a critical impurity in solifenacin production. Key distinctions include:

- Optical Activity : While specific data for the R/S carbamates are unavailable, related quinuclidine esters show starkly different optical rotations (e.g., (S)-quinuclidin-3-yl phthalate: [α]²⁶D = +130° vs. R-forms) .

- Pharmacological Impact : Enantiomers often exhibit divergent binding affinities; the R-configuration is likely optimized for muscarinic receptor antagonism.

Piperidine-Based Analogs

N-(1-Methyl-4-piperidinyl)benzamide hydrochloride (Compound 7)

- Structure: Replaces the quinuclidine core with a monocyclic piperidine.

- Synthesis: Prepared similarly to Compound 6 but with 4-amino-1-methylpiperidine, yielding 28% purity .

- Polarity: The absence of a quinuclidine nitrogen may decrease aqueous solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Regulatory and Pharmacological Roles

Biological Activity

(R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate is a synthetic compound belonging to the class of quinuclidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula: C23H26N2O3

- Molecular Weight: 378.46 g/mol

- CAS Number: 1956436-64-8

These properties suggest that this compound is a relatively complex organic molecule with potential for various interactions in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that quinuclidine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of quinuclidine-based compounds against both gram-positive and gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.25 to 4.00 μg/mL against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae . This suggests that this compound may share similar antimicrobial properties.

Table 1: Antimicrobial Activity of Quinuclidine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Quinuclidine-based compound A | 0.25 | Pseudomonas aeruginosa |

| Quinuclidine-based compound B | 4.00 | Klebsiella pneumoniae |

| This compound | TBD | TBD |

Neuropharmacological Activity

The quinuclidine class has also been investigated for its neuropharmacological effects, particularly regarding their interaction with cholinergic systems. Compounds like this compound may influence neurotransmitter release or receptor activity, potentially offering therapeutic avenues in treating neurological disorders .

Toxicological Profile

The safety profile of this compound is crucial for its application in research and potential therapeutic use. According to safety data sheets, while the toxicological properties have not been fully elucidated, it is essential to handle the compound with care due to possible irritative effects on skin and eyes .

Case Study 1: Antimicrobial Efficacy

In a recent investigation involving various quinuclidine derivatives, researchers assessed the antimicrobial efficacy of this compound against a panel of resistant bacterial strains. The study found that this compound exhibited promising activity comparable to established antibiotics, suggesting its potential as a lead candidate for further development .

Case Study 2: Neuropharmacological Applications

Another study explored the neuropharmacological effects of quinuclidine derivatives on animal models exhibiting symptoms akin to neurodegenerative diseases. The results indicated that these compounds could modulate cholinergic transmission, leading to improvements in cognitive functions .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (R)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Step 1 : Start with the quinuclidin-3-yl amine core. Use carbamate-forming reagents (e.g., benzoyl chloride derivatives) under anhydrous conditions to minimize hydrolysis .

- Step 2 : Optimize coupling reactions (e.g., DCC/DMAP-mediated) by varying solvents (DMF, THF) and temperatures (0–25°C). Monitor intermediates via TLC/HPLC .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) by NMR and LC-MS .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C | 62 | 92 |

| THF, 0°C | 48 | 88 |

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Analysis : Use , , and 2D NMR (COSY, HSQC) to confirm stereochemistry (R-configuration) and benzoylphenethylcarbamate linkage .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out byproducts .

- HPLC Purity : Use C18 columns with UV detection (λ = 254 nm); retention time consistency indicates stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory findings in the compound’s receptor binding affinity across studies be resolved methodologically?

- Methodological Answer :

- Assay Standardization : Compare buffer conditions (pH, ionic strength) and receptor isoforms used in binding assays .

- Control Experiments : Include positive controls (e.g., known agonists/antagonists) to validate assay sensitivity .

- Data Reconciliation : Apply statistical models (e.g., ANOVA) to identify outliers and adjust for batch effects .

Q. What strategies are effective for assessing metabolic stability in in vitro models (e.g., liver microsomes)?

- Methodological Answer :

- Incubation Setup : Use pooled human liver microsomes with NADPH cofactor; monitor time-dependent degradation via LC-MS/MS .

- Kinetic Analysis : Calculate and intrinsic clearance (Cl) using Michaelis-Menten parameters .

- Metabolite Identification : Perform MS/MS fragmentation to detect oxidation or hydrolysis products .

Q. How do variations in experimental design impact the interpretation of pharmacological effects (e.g., dose-response vs. time-course studies)?

- Methodological Answer :

- Dose-Response : Use non-linear regression (e.g., Hill equation) to calculate EC and efficacy .

- Time-Course : Apply kinetic modeling (e.g., one-phase decay) to distinguish reversible vs. irreversible binding .

- Cross-Validation : Replicate findings in orthogonal assays (e.g., functional cAMP vs. calcium flux assays) .

Data Contradiction Analysis Framework

- Step 1 : Map discrepancies in reported IC values (e.g., 10 nM vs. 100 nM) to assay variables (cell line, incubation time) .

- Step 2 : Conduct meta-analysis using PRISMA guidelines to identify methodological biases .

- Step 3 : Design follow-up experiments with controlled variables to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.